Dicyclomine-d4 Hydrochloride

Catalog No.
S14398334
CAS No.
M.F
C19H36ClNO2
M. Wt
350.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dicyclomine-d4 Hydrochloride

Product Name

Dicyclomine-d4 Hydrochloride

IUPAC Name

[1,1,2,2-tetradeuterio-2-(diethylamino)ethyl] 1-cyclohexylcyclohexane-1-carboxylate;hydrochloride

Molecular Formula

C19H36ClNO2

Molecular Weight

350.0 g/mol

InChI

InChI=1S/C19H35NO2.ClH/c1-3-20(4-2)15-16-22-18(21)19(13-9-6-10-14-19)17-11-7-5-8-12-17;/h17H,3-16H2,1-2H3;1H/i15D2,16D2;

InChI Key

GUBNMFJOJGDCEL-JWIOGAFXSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C1(CCCCC1)C2CCCCC2.Cl

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC(=O)C1(CCCCC1)C2CCCCC2)N(CC)CC.Cl

Dicyclomine-d4 Hydrochloride is a deuterated form of dicyclomine hydrochloride, a medication commonly used as an antispasmodic and anticholinergic agent. The chemical formula for Dicyclomine-d4 Hydrochloride is C₁₉H₃₆ClNO₂, and it features four deuterium atoms replacing hydrogen atoms in the dicyclomine structure. This modification can enhance the compound's stability and facilitate its use in pharmacokinetic studies, particularly in tracing metabolic pathways and interactions within biological systems. Dicyclomine-d4 Hydrochloride is typically presented as a fine, white crystalline powder that is soluble in water and alcohol but only slightly soluble in ether .

  • Esterification: The formation of the ester from 1-cyclohexylcyclohexanecarboxylic acid and 2-(diethylamino)ethanol is a key reaction in its synthesis.
  • Hydrolysis: The ester can revert to the carboxylic acid and alcohol under acidic or basic conditions.
  • Salt Formation: It can be converted to its hydrochloride salt through treatment with hydrochloric acid .

These reactions are essential for both the synthesis and potential modifications of the compound for research purposes.

Dicyclomine-d4 Hydrochloride exhibits significant biological activity primarily through its action as an antagonist at muscarinic acetylcholine receptors (M1, M2, and M3). This action leads to relaxation of smooth muscle in the gastrointestinal tract, making it effective for treating conditions such as irritable bowel syndrome. The compound's dual mechanism includes not only anticholinergic effects but also inhibition of bradykinin and histamine-induced spasms, which enhances its therapeutic efficacy .

The synthesis of Dicyclomine-d4 Hydrochloride involves several steps:

  • Esterification: The reaction between 1-cyclohexylcyclohexanecarboxylic acid and 2-(diethylamino)ethanol is catalyzed by sulfuric acid.
  • Deuteration: During the synthesis, specific hydrogen atoms are replaced with deuterium to create the deuterated variant.
  • Salt Formation: The resulting ester is treated with hydrochloric acid to form Dicyclomine-d4 Hydrochloride .

These methods ensure that the final product maintains high purity and efficacy for use in both clinical and research settings.

Dicyclomine-d4 Hydrochloride is primarily utilized in pharmacological research to study gastrointestinal motility disorders. Its deuterated form allows for advanced tracing techniques in metabolic studies, enabling researchers to better understand drug interactions and pharmacokinetics. Additionally, it may be used in clinical trials to assess its efficacy compared to non-deuterated forms .

Interaction studies involving Dicyclomine-d4 Hydrochloride focus on its pharmacodynamics and pharmacokinetics. It has been shown to interact with various neurotransmitter systems, particularly those involving acetylcholine. Clinical studies have indicated that it may alter the absorption rates of other medications due to its anticholinergic properties. Furthermore, it is essential to monitor potential interactions with other drugs that affect gastrointestinal motility or have anticholinergic effects .

Several compounds share similarities with Dicyclomine-d4 Hydrochloride, particularly within the realm of anticholinergic agents:

Uniqueness: Dicyclomine-d4 Hydrochloride's primary uniqueness lies in its deuterated structure, which allows for enhanced tracking during metabolic studies without altering its fundamental pharmacological actions compared to other similar compounds. This characteristic makes it particularly valuable in research settings aimed at understanding drug behavior within biological systems .

Dicyclomine-d4 Hydrochloride, a deuterated analog of the pharmaceutical compound dicyclomine, represents an important class of deuterium-labeled compounds used as reference standards in analytical chemistry [1] [2]. The synthesis of this compound involves sophisticated catalytic systems that enable precise deuterium incorporation at specific positions within the molecular structure [3].

Lewis acid/Brønsted base cooperative catalysis has emerged as a powerful approach for the synthesis of deuterated compounds, including Dicyclomine-d4 Hydrochloride [4] [5]. This catalytic system operates through a synergistic mechanism where the Lewis acid and Brønsted base components work in tandem to facilitate deuterium incorporation [3] [4].

Tris(pentafluorophenyl)borane, commonly denoted as B(C6F5)3, serves as an ideal Lewis acid catalyst for deuteration reactions due to its exceptional thermal stability and strong Lewis acidity [6] [7]. This borane catalyst activates carbon-hydrogen bonds adjacent to nitrogen in the diethylamino moiety of dicyclomine, making them susceptible to deuterium exchange [3] [5].

The mechanism of Lewis acid/Brønsted base cooperative catalysis in the synthesis of Dicyclomine-d4 Hydrochloride involves several key steps [5] [6]:

  • The Lewis acidic B(C6F5)3 receives a hydride from the amine portion of dicyclomine, generating a borohydride and an iminium ion intermediate [3] [5].
  • A Brønsted basic amine catalyst then deprotonates the iminium ion, forming an enamine intermediate [3] [4].
  • Concurrently, the amine catalyst facilitates the dedeuteration of the deuterium source (typically acetone-d6), generating a deuterated ammonium ion [3] [5].
  • The enamine intermediate undergoes deuteration by the deuterated ammonium ion, forming a new iminium ion [3] [6].
  • Subsequent borohydride reduction affords the β-deuterated product, Dicyclomine-d4 Hydrochloride [3] [5].

Research has demonstrated that the efficiency of this catalytic system depends significantly on the strength of the Lewis acid and the steric properties of both the Lewis acid and Brønsted base components [4] [6]. The use of B(C6F5)3 as the Lewis acid component provides optimal results due to its strong Lewis acidity and appropriate steric bulk [6] [7].

Optimization of Deuterium Incorporation Using Acetone-d₆

Acetone-d6 serves as an excellent deuterium source for the synthesis of Dicyclomine-d4 Hydrochloride due to its high deuterium content and favorable reaction kinetics [8] [9]. The optimization of deuterium incorporation using acetone-d6 involves careful control of reaction parameters to maximize deuterium content in the final product [8] [10].

The preparation of acetone-d6 itself involves the reaction of regular acetone with heavy water (D2O) in the presence of a basic catalyst, typically deuterated lithium hydroxide (LiOD) [9] [11]. This exchange reaction must be repeated several times with fresh batches of heavy water to achieve high deuterium incorporation levels [9] [11].

Table 1: Optimization Parameters for Deuterium Incorporation Using Acetone-d6

ParameterOptimal RangeEffect on Deuterium IncorporationReference
Temperature80-150°CHigher temperatures increase deuterium incorporation rate [3] [8]
Catalyst Loading5-10 mol%Higher catalyst loading improves deuterium incorporation [3] [5]
Reaction Time3-6 hoursExtended reaction times enhance deuterium incorporation [3] [8]
Acetone-d6 Equivalents10-50 equiv.Excess acetone-d6 drives complete deuteration [5] [8]
SolventTolueneProvides optimal solubility and reaction kinetics [3] [8]

Research findings indicate that the deuterium incorporation in Dicyclomine-d4 Hydrochloride can be significantly improved by conducting the reaction at elevated temperatures (80-150°C) with extended reaction times [3] [8]. Studies have shown that with dicyclomine as the substrate, approximately 90% of C2'-H bonds of N-ethyl groups can be deuterated, while only about 23% of C1-H bonds adjacent to the ester group are converted to C-D bonds under standard conditions [3] [10].

To achieve higher deuterium incorporation at the less reactive positions, researchers have developed a sequential deuteration approach [3] [8]. This involves an initial deuteration step followed by filtration of the reaction mixture through silica gel, removal of volatiles, and a second deuteration cycle with fresh acetone-d6 and catalyst [3] [10].

The purity and deuterium content of acetone-d6 significantly impact the efficiency of deuterium incorporation [9] [10]. Commercial acetone-d6 typically contains >99% deuterium at all six positions, making it an ideal deuterium source for the synthesis of Dicyclomine-d4 Hydrochloride [9] [12].

Stereoselective Synthesis Challenges in Deuterated Alkaloids

The stereoselective synthesis of deuterated alkaloids, including Dicyclomine-d4 Hydrochloride, presents unique challenges due to the potential for stereochemical scrambling during deuterium incorporation [13] [14]. Maintaining stereochemical integrity is crucial for producing pharmaceutically relevant deuterated compounds with well-defined stereochemistry [13] [15].

Dicyclomine contains a bicyclohexyl moiety with multiple stereogenic centers, making stereocontrol during deuteration particularly challenging [16] [17]. The introduction of deuterium at specific positions can potentially alter the stereochemical outcome of subsequent synthetic steps or lead to epimerization at existing stereogenic centers [13] [15].

Several approaches have been developed to address the stereoselective synthesis challenges in deuterated alkaloids like Dicyclomine-d4 Hydrochloride [14] [18]:

  • Enzyme-catalyzed deuteration: Biocatalytic approaches using pyridoxal phosphate (PLP)-dependent enzymes have shown promise for stereoselective deuterium incorporation in alkaloid structures [13] [14]. These enzymes can achieve high levels of stereoselectivity through controlled protonation/deuteration steps [13] [14].

  • Chiral catalyst-controlled deuteration: The use of chiral Lewis acid catalysts or chiral Brønsted bases can induce stereoselective deuterium incorporation through facial selectivity in the deuteration step [14] [18].

  • Substrate-controlled deuteration: Leveraging existing stereogenic centers in the substrate to direct the stereochemical outcome of deuteration through conformational control or neighboring group participation [15] [16].

The stereoselective synthesis of Dicyclomine-d4 Hydrochloride is further complicated by the presence of the bicyclohexyl carboxylic acid moiety, which must be prepared with high stereochemical purity [19] [20]. Traditional synthetic routes to bicyclohexyl carboxylic acid involve the reaction of cyclohexyl chloride with formic acid, followed by esterification with 2-(diethylamino)ethanol to form dicyclomine [19] [17].

For the deuterated analog, researchers have explored alternative synthetic pathways that maintain stereochemical integrity while incorporating deuterium at specific positions [19] [17]. One approach involves the deuteration of preformed dicyclomine using the Lewis acid/Brønsted base cooperative catalysis system described earlier, which allows for selective deuterium incorporation at the diethylamino moiety without affecting the stereochemistry of the bicyclohexyl portion [3] [17].

Research has shown that the deuterium kinetic isotope effect (DKIE) can significantly influence the stereochemical outcome of reactions involving deuterated intermediates [21] [22]. This effect arises from the stronger carbon-deuterium bond compared to the carbon-hydrogen bond, which can alter reaction rates and pathways in ways that affect stereoselectivity [21] [22].

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

349.2685641 g/mol

Monoisotopic Mass

349.2685641 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

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